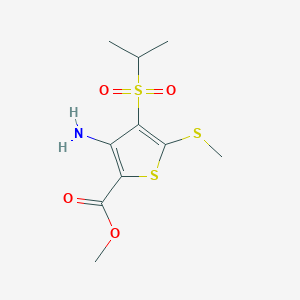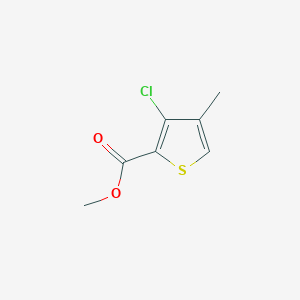
Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves several key steps, including 1,3-dipolar cycloaddition reactions and subsequent modifications. For example, a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, has been achieved in 51% overall yield by a 1,3-dipolar cycloaddition reaction, highlighting the synthetic pathways that can be employed to obtain such structures (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The molecular structure of compounds closely related to Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate reveals intricate details about their conformation and stereochemistry. For instance, studies have determined the absolute configuration of certain pyrrolopiperidine fragments, providing insight into the molecular architecture of these compounds (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).
Chemical Reactions and Properties
Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate and its derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional versatility. For example, the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from related compounds demonstrates the compound's role in forming complex heterocyclic structures (Mekheimer, Mohamed, & Sadek, 1997).
Applications De Recherche Scientifique
Large-Scale Synthesis and Applications
A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, showcases its utility as an intermediate for creating various bioactive molecules. This synthesis was achieved through an efficient process that avoided the use of chromatography, highlighting the compound's significance in facilitating straightforward production processes for pharmaceutical intermediates (Kotian et al., 2005).
Asymmetric Synthesis
The asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars, indicates the critical role of such compounds in synthesizing complex sugar analogs. These intermediates are pivotal for developing therapeutics targeting various biochemical pathways (Huang Pei-qiang, 2011).
Cholinesterase Inhibitors
Research into proline-based carbamates, including benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, explores their potential as cholinesterase inhibitors. This work is particularly relevant for developing treatments for conditions like Alzheimer's disease, showcasing the therapeutic applications of such compounds in neurodegenerative disorder management (Pizova et al., 2017).
Enzyme Production and Characterization
A study on the production of (S)-N-Benzyl-3-pyrrolidinol by Geotrichum capitatum for pharmaceutical synthesis as a chiral building block illustrates the biochemical applications of these compounds. The research highlights the compound's role in producing chiral alcohols, essential for synthesizing enantiomerically pure pharmaceuticals (Yamada-Onodera et al., 2007).
Calcium Antagonist Activity
The stereochemistry of a potent calcium antagonist derived from benzyl pyrrolidinyl methyl demonstrates the importance of the pyrrolidine structure in medicinal chemistry. The study underscores how the configuration and stereochemical properties of such compounds significantly influence their biological activity, particularly in cardiovascular pharmacology (Tamazawa et al., 1986).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMWRJLLAVAFQP-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453077 |
Source


|
| Record name | Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
192214-05-4 |
Source


|
| Record name | Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

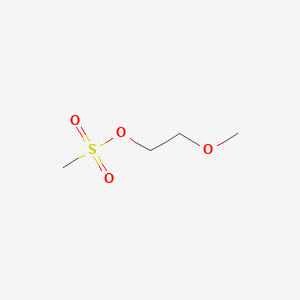

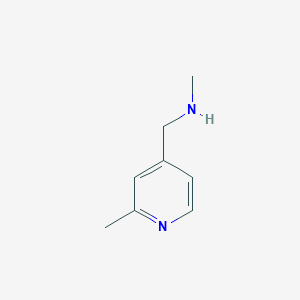

![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)
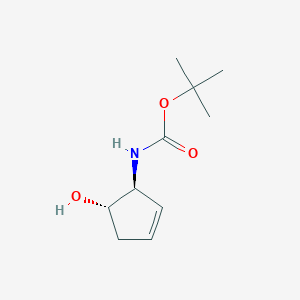
![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
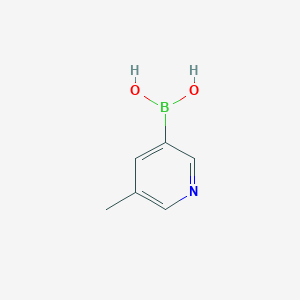

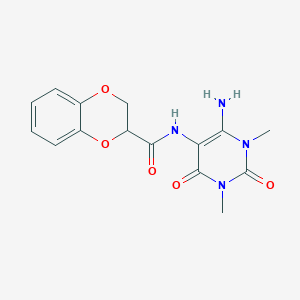
![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)
